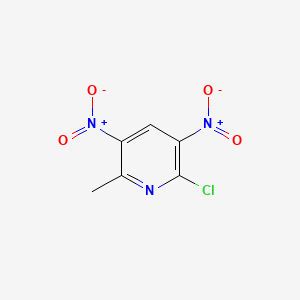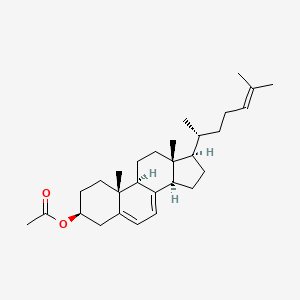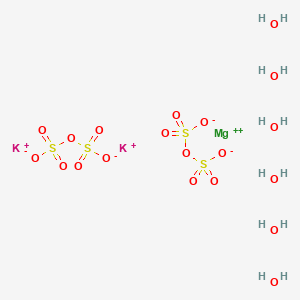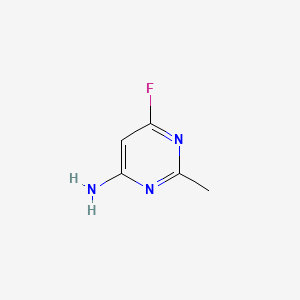
Geranyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Geranyl phosphate is an organic compound that plays a crucial role in the biosynthesis of terpenes and terpenoids. It is a key intermediate in the isoprenoid biosynthesis pathway, which is responsible for the production of a wide variety of biologically important molecules. This compound is a monoterpene precursor and is involved in the formation of essential oils, vitamins, and other natural products.
准备方法
Synthetic Routes and Reaction Conditions: Geranyl phosphate can be synthesized through the phosphorylation of geraniol, a naturally occurring monoterpenoid alcohol. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphorus trichloride in the presence of a base like pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods: In industrial settings, this compound is produced through biotechnological methods involving genetically engineered microorganisms. For example, the oleaginous yeast Yarrowia lipolytica has been engineered to produce this compound by overexpressing specific genes involved in the isoprenoid biosynthesis pathway . This method offers a sustainable and efficient way to produce this compound on a large scale.
化学反应分析
Types of Reactions: Geranyl phosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form geranyl pyrophosphate, which is a key intermediate in the biosynthesis of other terpenoids.
Reduction: Reduction of this compound can lead to the formation of geraniol.
Substitution: this compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Geranyl pyrophosphate: Formed through oxidation.
Geraniol: Formed through reduction.
Various derivatives: Formed through substitution reactions.
科学研究应用
Geranyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various terpenoids and natural products.
Biology: this compound is involved in the study of metabolic pathways and enzyme functions related to isoprenoid biosynthesis.
Industry: this compound is used in the production of fragrances, flavors, and essential oils.
作用机制
Geranyl phosphate exerts its effects by participating in the isoprenoid biosynthesis pathway. It acts as a substrate for enzymes such as geranyl diphosphate synthase, which catalyzes the formation of geranyl diphosphate. This compound is then further converted into various terpenoids and other biologically active molecules. The molecular targets and pathways involved include the mevalonate pathway and the methylerythritol phosphate pathway .
相似化合物的比较
Geranyl diphosphate: A closely related compound that serves as a precursor for many terpenoids.
Farnesyl diphosphate: Another intermediate in the isoprenoid biosynthesis pathway, leading to the formation of sesquiterpenes.
Geranylgeranyl diphosphate: A precursor for diterpenes and other higher terpenoids.
Uniqueness: Geranyl phosphate is unique in its role as a monoterpene precursor, making it essential for the biosynthesis of a wide range of natural products. Its ability to undergo various chemical reactions and its involvement in multiple biosynthetic pathways highlight its versatility and importance in both biological and industrial contexts .
属性
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19O4P/c1-9(2)5-4-6-10(3)7-8-14-15(11,12)13/h5,7H,4,6,8H2,1-3H3,(H2,11,12,13)/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOWJDCTFSWUMJ-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOP(=O)(O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COP(=O)(O)O)/C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1S,2S,4R,8S,9R,10R,13R,14R,16R)-8,16-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,17-dione](/img/structure/B579054.png)


![(13aS)-2,3,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-11-ol](/img/structure/B579058.png)
![N-[chloro(phenyl)boranyl]-1,1-diphenylmethanimine](/img/structure/B579065.png)


![Cyclopenta[cd]fluoranthene](/img/structure/B579070.png)

![3-[(2R,3R)-5-hydroxy-7-methoxy-2,3-dimethyl-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-6-yl]octanoic acid](/img/structure/B579074.png)
![2-[(1S,2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-5-(diaminomethylideneamino)-3,4,6-trihydroxycyclohexyl]guanidine](/img/structure/B579075.png)

![methyl 2-[(1R,2R,5S,6S,9S,11R,12R,14S,15S,18S)-6-(furan-3-yl)-5,12,16,16-tetramethyl-8,13-dioxo-7,10,17,20-tetraoxahexacyclo[12.4.2.01,15.02,12.05,11.09,11]icosan-18-yl]acetate](/img/structure/B579077.png)
